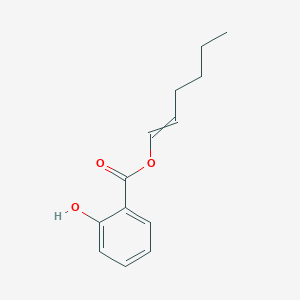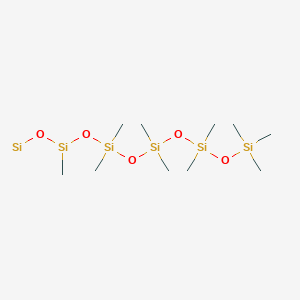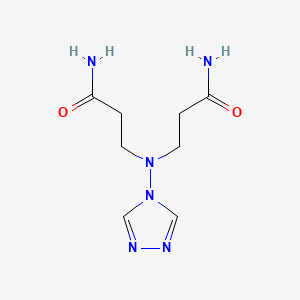
3-(3-Hydroxypropoxy)propyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypropoxy)propyl octanoate is an organic compound with the molecular formula C14H28O4 It is an ester formed from octanoic acid and 3-(3-hydroxypropoxy)propanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)propyl octanoate typically involves the esterification reaction between octanoic acid and 3-(3-hydroxypropoxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxypropoxy)propyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are different esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypropoxy)propyl octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: It is used in the production of biodegradable plastics and other materials.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl octanoate: An ester formed from ethanol and octanoic acid.
Methyl octanoate: An ester formed from methanol and octanoic acid.
Propyl octanoate: An ester formed from propanol and octanoic acid.
Uniqueness
3-(3-Hydroxypropoxy)propyl octanoate is unique due to the presence of the 3-(3-hydroxypropoxy)propanol moiety, which imparts different chemical and physical properties compared to other similar esters. This uniqueness makes it suitable for specific applications in drug delivery and biodegradable materials.
Propiedades
| 141454-86-6 | |
Fórmula molecular |
C14H28O4 |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
3-(3-hydroxypropoxy)propyl octanoate |
InChI |
InChI=1S/C14H28O4/c1-2-3-4-5-6-9-14(16)18-13-8-12-17-11-7-10-15/h15H,2-13H2,1H3 |
Clave InChI |
OSDRUXZECLMCBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)

![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
